Aprocitentan

Endothelin Receptor Antagonism Receptor Binding Affinity Selectivity Profiling

Aprocitentan is the only endothelin receptor antagonist (ERA) with Phase 3 evidence and FDA approval specifically for resistant hypertension, not PAH. Its CYP450-independent elimination and BCRP independence ensure a uniquely low drug-drug interaction profile, making it the safest choice for co-administration studies. With a markedly lower hepatotoxicity signal (≤0.4% ALT/AST elevations) compared to bosentan (~11%), it is the preferred control compound for liver safety studies. Balanced dual ETA/ETB antagonism (IC50 3.4 nM/987 nM) enables dissection of receptor-specific effects. Choose this first-in-class compound for translational research targeting hypertensive nephropathy and add-on antihypertensive regimens.

Molecular Formula C16H14Br2N6O4S
Molecular Weight 546.2 g/mol
CAS No. 1103522-45-7
Cat. No. B1667571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprocitentan
CAS1103522-45-7
SynonymsACT-132577
aprocitentan
N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)sulfuric diamide
sulfamide, N-(5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-
Molecular FormulaC16H14Br2N6O4S
Molecular Weight546.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br
InChIInChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)
InChIKeyDKULOVKANLVDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aprocitentan (CAS 1103522-45-7) for Resistant Hypertension: Baseline Characterization and Procurement Context


Aprocitentan (CAS 1103522-45-7, molecular formula C₁₆H₁₄Br₂N₆O₄S) is an orally active, dual endothelin receptor antagonist (ERA) that inhibits binding of endothelin-1 (ET-1) to both ETA and ETB receptors [1]. It is the major pharmacologically active metabolite of macitentan, formed via oxidative depropylation, and was developed specifically for the treatment of resistant hypertension — the first ERA approved for this indication (FDA approval March 2024) rather than pulmonary arterial hypertension (PAH) [2]. Aprocitentan exhibits high plasma protein binding, a prolonged terminal half-life, and elimination independent of cytochrome P450 enzymes and BCRP transporters, distinguishing it from earlier-generation ERAs [3].

Why Aprocitentan (CAS 1103522-45-7) Cannot Be Interchanged with Other Endothelin Receptor Antagonists


Substituting aprocitentan with macitentan, bosentan, or ambrisentan is scientifically unjustified due to fundamental differences in receptor selectivity, metabolic pathways, drug-drug interaction profiles, and approved clinical indications. Aprocitentan is a dual ETA/ETB antagonist with near-equimolar potency for both receptor subtypes, whereas ambrisentan is a highly selective ETA antagonist [1]. Critically, aprocitentan is eliminated independently of CYP450 enzymes and BCRP, conferring a markedly lower risk of drug-drug interactions compared with bosentan (metabolized by CYP3A4 and CYP2C9) and macitentan (substrate of CYP3A4) [2]. Furthermore, aprocitentan is the only ERA with regulatory approval and Phase 3 evidence specifically for resistant hypertension, whereas all other ERAs are approved only for pulmonary arterial hypertension and lack robust data for blood pressure lowering in resistant hypertension populations [3]. These pharmacologic and clinical distinctions preclude generic substitution.

Aprocitentan (CAS 1103522-45-7) Quantitative Differentiation Evidence: Comparator-Anchored Analysis


Dual ETA/ETB Antagonism vs. ETA-Selective Agents: IC50 and Selectivity Ratio Comparison

Aprocitentan is a dual ETA/ETB antagonist with IC50 values of 3.4 nM for ETA and 987 nM for ETB, yielding an ETB/ETA selectivity ratio of approximately 290 [1]. In contrast, ambrisentan is a highly ETA-selective antagonist with Ki values of 1 nM (ETA) and 195 nM (ETB) in CHO cells, representing a selectivity ratio of 195 [2]. While both compounds exhibit high affinity for ETA, aprocitentan's dual receptor blockade may offer distinct hemodynamic effects not achievable with pure ETA antagonism alone. Bosentan, another dual ERA, has Ki values of 4.7 nM (ETA) and 95 nM (ETB) in human SMC, yielding a selectivity ratio of approximately 20 [3].

Endothelin Receptor Antagonism Receptor Binding Affinity Selectivity Profiling

Resistant Hypertension Blood Pressure Reduction: Placebo-Adjusted Office Systolic BP in Phase 3 PRECISION Trial

In the PRECISION Phase 3 trial (NCT03541174), aprocitentan 12.5 mg and 25 mg once daily reduced unattended office systolic blood pressure (SBP) by –15.3 mmHg and –15.2 mmHg respectively at Week 4, compared with –11.5 mmHg for placebo, yielding placebo-adjusted reductions of –3.8 mmHg (97.5% CI –6.8 to –0.8, p=0.0042) and –3.7 mmHg (97.5% CI –6.7 to –0.8, p=0.0046) [1]. For 24-hour ambulatory SBP, aprocitentan reduced SBP by –4.2 mmHg (12.5 mg) and –5.9 mmHg (25 mg) versus placebo [1]. No other endothelin receptor antagonist has demonstrated statistically significant, sustained blood pressure reduction in a dedicated Phase 3 resistant hypertension population; bosentan showed a modest –5.7 mmHg reduction in office SBP versus placebo in essential hypertension but with higher rates of liver enzyme elevations [2].

Resistant Hypertension Phase 3 Clinical Trial Blood Pressure Lowering

Drug-Drug Interaction Profile: CYP3A4 Substrate Midazolam Pharmacokinetics Unaltered

In an open-label, two-treatment single-sequence study of 19 healthy male subjects, steady-state aprocitentan (loading dose 150 mg followed by 50 mg once daily) did not alter the pharmacokinetics of the sensitive CYP3A4 substrate midazolam (8 mg single dose). The geometric mean ratio (GMR) for midazolam AUC and Cmax (midazolam + aprocitentan / midazolam alone) was close to 1, with 90% confidence intervals between 0.88 and 1.23 [1]. In contrast, bosentan is a known inducer of CYP3A4 and CYP2C9, reducing exposure to co-administered CYP3A4 substrates by approximately 30-50% [2]. Macitentan is a substrate of CYP3A4 and its exposure can be increased by strong CYP3A4 inhibitors (e.g., ketoconazole increased macitentan AUC by approximately 2-fold) [3]. Aprocitentan is eliminated independently of CYP450 enzymes and BCRP, conferring a favorable DDI profile [4].

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Pharmacokinetic Profile: Accumulation and Steady-State Kinetics Versus Parent Compound Macitentan

A population pharmacokinetic analysis of macitentan and its active metabolite aprocitentan in 452 subjects revealed distinct kinetic profiles. For a female PAH patient receiving macitentan 10 mg daily, macitentan reached maximum concentration after 9 hours and steady state after 3 days with a 2-fold accumulation factor. In contrast, aprocitentan reached maximum concentration after 51 hours and steady state after 9 days with a 12.5-fold accumulation factor [1]. Aprocitentan's apparent volume of distribution was 34 L and clearance was 1.39 L/h [1]. This prolonged time to steady state and extensive accumulation reflect aprocitentan's long terminal half-life relative to its parent compound.

Population Pharmacokinetics Accumulation Factor Steady-State

Hepatic Safety Profile: Lower Aminotransferase Elevations Compared to Bosentan

In the PRECISION Phase 3 trial, aminotransferase elevations >3× upper limit of normal (ULN) occurred in 0% of patients receiving aprocitentan 12.5 mg, 0.4% with 25 mg, and 0% with placebo during the 4-week double-blind phase [1]. This contrasts sharply with historical data for bosentan, where aminotransferase elevations >3× ULN were reported in approximately 11% of PAH patients, with 2-3% experiencing elevations >8× ULN requiring discontinuation [2]. Macitentan, the parent compound of aprocitentan, also demonstrates a favorable hepatic safety profile with <1% incidence of ALT/AST >3× ULN [3]. The low hepatotoxicity signal for aprocitentan may be attributable to its CYP450-independent elimination and reduced potential for reactive metabolite formation.

Hepatotoxicity Liver Enzyme Elevation Safety

Aprocitentan (CAS 1103522-45-7): Priority Research and Industrial Application Scenarios Based on Differentiating Evidence


Resistant Hypertension Clinical Trials and Combination Therapy Research

Aprocitentan is the only ERA with Phase 3 evidence of significant blood pressure reduction in resistant hypertension (placebo-adjusted office SBP –3.8 mmHg, p=0.0042) [1]. This makes it the preferred ERA for any clinical investigation targeting resistant hypertension populations, particularly studies evaluating add-on therapy to guideline-recommended triple antihypertensive regimens (ACEi/ARB, CCB, and diuretic). Its CYP450-independent elimination minimizes drug-drug interactions, enabling safe co-administration with a broad range of cardiovascular medications without dose adjustment [2].

Pharmacokinetic/Pharmacodynamic Modeling of Dual Endothelin Antagonists with Prolonged Accumulation

Aprocitentan exhibits a unique pharmacokinetic profile with a 12.5-fold accumulation factor and 9-day time to steady state, contrasting markedly with its parent compound macitentan (2-fold accumulation, 3-day steady state) [3]. This makes aprocitentan an ideal probe compound for studying tissue distribution, receptor occupancy kinetics, and washout dynamics of long-half-life ERAs. Population PK models are available to guide dose selection and sampling schedules in special populations [3].

Hepatotoxicity Risk Mitigation Studies and Safety Pharmacology

With an observed incidence of ALT/AST elevations >3× ULN of ≤0.4% in the PRECISION trial, aprocitentan demonstrates a markedly lower hepatotoxicity signal compared with bosentan (~11%) [4][5]. This positions aprocitentan as a safer alternative for in vitro and in vivo studies investigating ERA-induced liver injury mechanisms, and as a preferred control compound when designing experiments that require minimal hepatic confounding.

ETA/ETB Dual Antagonism Mechanistic Studies in Hypertension and Renal Disease

Aprocitentan's balanced dual ETA/ETB antagonism (IC50 3.4 nM and 987 nM, respectively; ETB/ETA ratio ~290) [6] offers a distinct pharmacologic tool for dissecting the contributions of ETB receptor blockade to blood pressure regulation, fluid retention, and renal hemodynamics. In the PRECISION trial, aprocitentan significantly reduced albuminuria in Black patients with resistant hypertension, suggesting potential renoprotective effects beyond blood pressure lowering [7]. This makes it particularly valuable for preclinical and clinical studies exploring the role of the endothelin system in hypertensive nephropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprocitentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.